D-Clorprenaline
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Overview
Description
(S)-clorprenaline is a 1-(2-chlorophenyl)-2-isopropylaminoethanol that has (S)-configuration. It is an enantiomer of a (R)-clorprenaline.
Scientific Research Applications
Stability and Degradation Products Analysis :
- Clorprenaline hydrochloride, used in bronchial asthma treatment, has its stability and degradation products analyzed under various conditions. The study identified and characterized degradation products by LC–MS/MS, contributing to understanding the drug's stability behavior (Prajapati & Kothari, 2019).
Rapid Detection in Animal Samples :
- A lateral-flow assay was developed for rapid quantitative detection of clorprenaline residue in swine urine. This method is important for monitoring and controlling clorprenaline levels in livestock (Peng et al., 2014).
Metabolite Detection and Analysis :
- The major metabolites of clorprenaline in swine urine were identified using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS), elucidating the metabolic pathways of the drug in animals (Bi et al., 2015).
Development of Detection Assays :
- An immunochromatographic assay was developed for the detection of clorprenaline in pig urine, showing its utility in analyzing CLP residue in animal samples (Jiang et al., 2018).
Kinetic Study of Reactive Extraction :
- A study on the kinetic aspects of reactive extraction of clorprenaline enantiomers was conducted, which is significant for understanding the separation and extraction processes of the drug (Xu et al., 2018).
Ion Selective Electrode Development :
- Research was conducted to develop a coated carbon PVC membrane clorprenaline hydrochloride ion-selective electrode. This novel method advances the determination of clorprenaline in various samples (Xin-tia, 2015).
Quantitative Detection of β2-Adrenergic Agonists :
- A fluorescence quenching-based immunochromatographic assay was developed for detecting β2-adrenergic agonists including clorprenaline, enhancing the method of detecting these substances in biological samples (Zhang et al., 2016).
Properties
CAS No. |
29261-25-4 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m1/s1 |
InChI Key |
SSMSBSWKLKKXGG-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)NC[C@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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